An In-depth Technical Guide to the Core Chemical Properties of 1,5-Hexadiene
An In-depth Technical Guide to the Core Chemical Properties of 1,5-Hexadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Hexadiene, also known as diallyl or biallyl, is a volatile, colorless liquid hydrocarbon with the chemical formula C₆H₁₀.[1][2] Its structure, featuring two terminal double bonds, makes it a highly versatile intermediate in organic synthesis and polymer chemistry.[1] This guide provides a comprehensive overview of the fundamental chemical properties, reactivity, and experimental considerations of 1,5-hexadiene, tailored for professionals in research and development.
Core Chemical and Physical Properties
The fundamental physical and chemical properties of 1,5-hexadiene are summarized in the table below, providing a quick reference for experimental planning and safety assessments.
| Property | Value |
| Molecular Formula | C₆H₁₀ |
| Molecular Weight | 82.14 g/mol [3] |
| CAS Number | 592-42-7[2] |
| Appearance | Colorless liquid[2] |
| Boiling Point | 59-60 °C[2] |
| Melting Point | -141 °C[4] |
| Density | 0.692 g/mL at 25 °C[4] |
| Refractive Index (n²⁰/D) | 1.404[4] |
| Vapor Pressure | 367 mmHg at 37.7 °C[4] |
| Solubility in Water | 0.17 g/L[4] |
| Flash Point | -27 °C (-16.6 °F) - closed cup |
Reactivity and Key Transformations
The presence of two terminal allyl groups dictates the reactivity of 1,5-hexadiene, making it a valuable substrate for a variety of chemical transformations.
Cope Rearrangement
A cornerstone of pericyclic reactions, the Cope rearrangement is a thermal, uncatalyzed[4][4]-sigmatropic rearrangement of a 1,5-diene.[5][6] In the case of unsubstituted 1,5-hexadiene, the reaction is degenerate, meaning the product is identical to the starting material.[6] The reaction proceeds through a concerted, chair-like transition state.[5][7] The equilibrium of the rearrangement is influenced by the relative stability of the starting diene and the product; substitution patterns that lead to a more stable, more substituted double bond in the product can drive the reaction forward.[5] The activation energy for the Cope rearrangement of 1,5-hexadiene is approximately 33 kcal/mol, typically requiring temperatures around 150°C.[8]
Aza-Cope Rearrangement
The aza-Cope rearrangement is a variation of the Cope rearrangement where a nitrogen atom is incorporated into the 1,5-diene backbone. This modification significantly impacts the reaction, often allowing it to proceed at much lower temperatures than the all-carbon analogue.[9] The cationic 2-aza-Cope rearrangement is particularly facile and synthetically useful, often coupled with a subsequent Mannich cyclization to generate complex nitrogen-containing heterocyclic structures.[9] This tandem reaction provides a thermodynamic driving force, as the Mannich cyclization is irreversible.[9]
Polymerization
1,5-Hexadiene is a valuable co-monomer in the production of polymers.[10] Its incorporation into polymer chains can introduce cross-linking capabilities, which enhances the mechanical properties and thermal stability of the resulting materials.[1] It can participate in various polymerization mechanisms, including Ziegler-Natta and free-radical polymerization.[10] The use of 1,5-hexadiene as a cross-linking agent can lead to the synthesis of ultra-high molecular weight polymers with improved shear stability.[11]
Experimental Protocols
Synthesis of 1,5-Hexadiene
A laboratory-scale synthesis of 1,5-hexadiene can be achieved through the reductive coupling of allyl chloride with magnesium.[2]
Materials:
-
Allyl chloride
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine crystal (as an initiator)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings and a crystal of iodine under an inert atmosphere (e.g., argon or nitrogen).
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Slowly add a solution of allyl chloride in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing.
-
Maintain a steady reflux by controlling the rate of addition of the allyl chloride solution.
-
After the addition is complete, continue to stir the reaction mixture at room temperature until the magnesium is consumed.
-
The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed by distillation, and the crude 1,5-hexadiene is purified by fractional distillation.
Purification Methods
For purification, fractional distillation is the primary method. It is important to note that commercial preparations may contain stabilizers, such as ~100 ppm of butylated hydroxytoluene (BHT), to prevent polymerization.
Anionic Oxy-Cope Rearrangement
The following is a general procedure for an anionic oxy-Cope rearrangement, which proceeds at significantly faster rates than the neutral counterpart.[5][12]
Materials:
-
1,5-dien-3-ol substrate (e.g., a hydroxyl-substituted 1,5-hexadiene derivative)
-
Potassium hydride (KH)
-
18-crown-6
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (for quenching)
Procedure:
-
To a solution of the 1,5-dien-3-ol and 18-crown-6 in anhydrous THF in a round-bottom flask, cool the mixture in an ice bath.[5]
-
Carefully add potassium hydride in one portion.[5]
-
Stir the reaction mixture at the same temperature for approximately 2 hours.[5]
-
Quench the reaction at -78 °C by the slow addition of methanol.[5]
-
Concentrate the solution under reduced pressure.[5]
-
The resulting residue can be purified by flash column chromatography to yield the unsaturated carbonyl compound.[5]
Safety and Handling
1,5-Hexadiene is a highly flammable liquid and vapor.[3][13] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[13][14] Personal protective equipment, including chemical-resistant gloves, safety goggles, and protective clothing, should be worn to prevent skin and eye contact.[13][15] Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge.[13][14]
Storage: Store in a cool, well-ventilated place in a tightly closed container.[13][14] It is often stored under refrigeration at 2-8°C.[15]
Incompatible Materials: Avoid contact with oxidizing agents.[13]
Applications in Drug Development and Research
1,5-Hexadiene and its derivatives are important building blocks in the synthesis of complex organic molecules, including those with potential pharmaceutical applications.[1] The Cope and aza-Cope rearrangements are powerful tools for the stereoselective construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of chiral amines and heterocyclic scaffolds present in many drug candidates.[16] For example, the tandem asymmetric allylic alkylation/Cope rearrangement has been developed to construct vicinal stereocenters in functionally and stereochemically rich heterocyclic systems.[16] Furthermore, its use in polymerization allows for the creation of novel polymers for drug delivery systems and medical devices.[10]
References
- 1. nbinno.com [nbinno.com]
- 2. 1,5-Hexadiene - Wikipedia [en.wikipedia.org]
- 3. 1,5-Hexadiene | C6H10 | CID 11598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,5-HEXADIENE | 592-42-7 [chemicalbook.com]
- 5. Cope Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Cope rearrangement - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Aza-Cope rearrangement - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. Cope Rearrangement [organic-chemistry.org]
- 13. gelest.com [gelest.com]
- 14. fishersci.com [fishersci.com]
- 15. nbinno.com [nbinno.com]
- 16. Vicinal stereocenters via asymmetric allylic alkylation and Cope rearrangement: a straightforward route to functionally and stereochemically rich heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
